4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-(Piperidin-1-yl)-1-oxaspiro[45]dec-3-en-2-one is a heterocyclic compound that features a spirocyclic structure, incorporating both piperidine and oxaspirodecane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a suitable spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction temperature may vary depending on the specific protocol used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its spirocyclic structure.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidin-4-one and its derivatives, which share the piperidine ring structure.
Spirocyclic compounds: Compounds like spiro[4.5]decane and its derivatives, which share the spirocyclic structure.
Uniqueness
4-(Piperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its combination of piperidine and oxaspirodecane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-piperidin-1-yl-1-oxaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-13-11-12(15-9-5-2-6-10-15)14(17-13)7-3-1-4-8-14/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWVUTDCWOCQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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